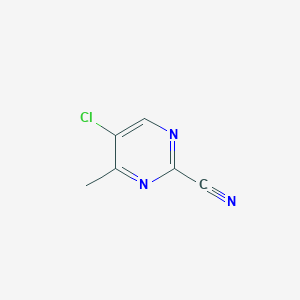

5-Chloro-4-methylpyrimidine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-4-methylpyrimidine-2-carbonitrile is a chemical compound with the molecular formula C6H4ClN3. It has a molecular weight of 153.57 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

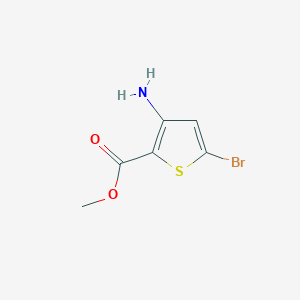

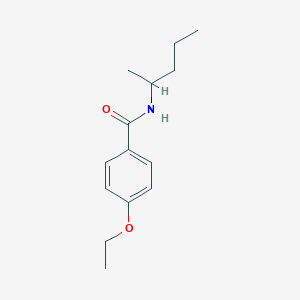

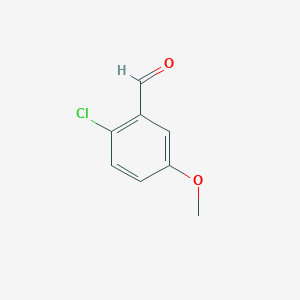

Molecular Structure Analysis

The InChI code for 5-Chloro-4-methylpyrimidine-2-carbonitrile is 1S/C6H4ClN3/c1-4-9-3-5(2-8)6(7)10-4/h3H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

5-Chloro-4-methylpyrimidine-2-carbonitrile is a solid or liquid at room temperature .Scientific Research Applications

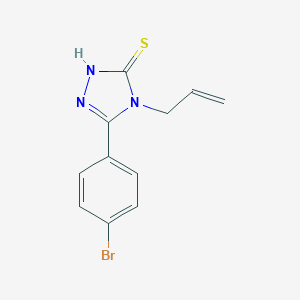

Synthesis and Antibacterial Evaluation

5-Chloro-4-methylpyrimidine-2-carbonitrile has been utilized as a precursor in the synthesis of thiazolo[4,5-d]pyrimidines. These derivatives exhibit antibacterial properties, highlighting the potential use of 5-Chloro-4-methylpyrimidine-2-carbonitrile in developing new antimicrobial agents. The process involves the reaction of the compound with carbon disulfide in the presence of KOH, leading to various derivatives with potential antibacterial activity (Rahimizadeh et al., 2011).

Structural and Spectroscopic Analysis

The compound has also been a subject of structural and spectroscopic analysis, where its derivatives are analyzed using X-ray diffraction, IR, NMR, and electronic spectroscopy. These studies provide valuable insights into the chemical and physical properties of the compound, contributing to the understanding of its potential applications in various fields of research (Jukić et al., 2010).

Synthesis of New Pyrimidines and Condensed Pyrimidines

Research on 5-Chloro-4-methylpyrimidine-2-carbonitrile has led to the development of new pyrimidines and condensed pyrimidines with potential antimicrobial activity. These findings underscore the versatility of 5-Chloro-4-methylpyrimidine-2-carbonitrile in synthesizing novel compounds with significant biological activity (Abdelghani et al., 2017).

Antiproliferative Activity

Another notable application is in the synthesis of dihydropyrimidine-based compounds bearing a pyrazoline moiety. These compounds have been evaluated for their antiproliferative activity against various cancer cell lines, highlighting the potential of 5-Chloro-4-methylpyrimidine-2-carbonitrile in cancer research and therapy (Awadallah et al., 2013).

Corrosion Inhibition

Research has also explored the use of derivatives of 5-Chloro-4-methylpyrimidine-2-carbonitrile as corrosion inhibitors for mild steel in acidic solutions. These studies demonstrate the compound's potential application in industrial processes, particularly in protecting metals from corrosion (Yadav et al., 2016).

Safety And Hazards

properties

IUPAC Name |

5-chloro-4-methylpyrimidine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c1-4-5(7)3-9-6(2-8)10-4/h3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEAHBJWTRUMQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00551365 |

Source

|

| Record name | 5-Chloro-4-methylpyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4-methylpyrimidine-2-carbonitrile | |

CAS RN |

114969-79-8 |

Source

|

| Record name | 5-Chloro-4-methylpyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[((E)-But-2-enyl)oxymethyl]-4-iodo-2-methoxy-6-trimethylsilanyl-pyridine](/img/structure/B186412.png)

![Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186416.png)

![5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186418.png)

![2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B186421.png)

![6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186423.png)

![2-[(4-Amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B186429.png)

![Ethyl 4-[(4-methylpiperazine-1-carbothioyl)amino]benzoate](/img/structure/B186434.png)

![5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B186436.png)